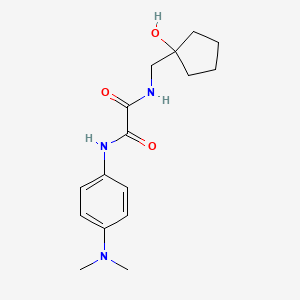
N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, a hydroxycyclopentyl group, and an oxalamide linkage, making it a unique molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide typically involves multiple steps:
Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of dimethylaniline with a suitable electrophile to introduce the phenyl group.
Cyclopentyl Group Introduction: The hydroxycyclopentyl group is introduced through a cyclization reaction, often involving cyclopentanone and a suitable nucleophile.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the oxalamide linkage can form hydrogen bonds with proteins, affecting their function. The hydroxycyclopentyl group may enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: Shares the hydroxycyclopentyl group but differs in the phenyl substitution.
3-[4-(dimethylamino)phenyl]-N-[(1-hydroxycyclopentyl)methyl]propanamide: Similar structure but with a propanamide linkage instead of oxalamide.
Uniqueness
N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its oxalamide linkage and hydroxycyclopentyl group make it particularly interesting for research in medicinal chemistry and material science.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C18H24N2O3
- Molecular Weight : 320.40 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The dimethylamino group is known to enhance lipophilicity, facilitating membrane penetration and potentially increasing bioavailability.
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of dimethylamino phenyl compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced the viability of breast cancer cells in vitro, suggesting a potential mechanism involving apoptosis and cell cycle arrest .
Antimicrobial Activity
Preliminary assessments have suggested that this compound may possess antimicrobial properties. The presence of the oxalamide moiety is known to enhance interactions with microbial membranes.
- Research Findings : A comparative study on oxalamide derivatives indicated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
Given the presence of the dimethylamino group, there is potential for neuropharmacological effects. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.
- Case Study : In a pharmacological evaluation, related compounds demonstrated antagonistic effects on melanin-concentrating hormone receptors, indicating potential applications in treating obesity and mood disorders .
Data Table: Biological Activities of Related Compounds
属性
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[(1-hydroxycyclopentyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-19(2)13-7-5-12(6-8-13)18-15(21)14(20)17-11-16(22)9-3-4-10-16/h5-8,22H,3-4,9-11H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREOZZQVRUTIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














